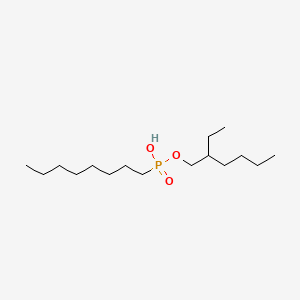

(2-Ethylhexyl) hydrogen octylphosphonate

Description

Contextualization within Phosphonate (B1237965) Chemistry

Phosphonates are a class of organophosphorus compounds defined by the presence of a direct carbon-to-phosphorus (C-P) bond. This C-P bond is a key feature that distinguishes phosphonates from phosphate (B84403) esters, which contain a C-O-P linkage. The C-P bond is notably resistant to hydrolysis, thermal decomposition, and enzymatic cleavage, lending significant stability to the phosphonate moiety. alfa-chemistry.comacs.org

The phosphonate group can be considered a structural analog of the phosphate group, a ubiquitous functional group in biological systems. This mimicry allows phosphonates to interact with biological systems in unique ways, often acting as inhibitors or modulators of enzymes that process phosphate-containing substrates. Furthermore, the phosphonate group can also mimic the transition state of carboxylate-dependent enzymatic reactions. alfa-chemistry.comresearchgate.net

The synthesis of phosphonates can be achieved through various methods, with the Michaelis-Arbuzov reaction being one of the most common. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The versatility of synthetic routes allows for the preparation of a wide array of phosphonate compounds with tailored properties.

Research Significance and Potential Academic Applications

While direct academic research on (2-Ethylhexyl) hydrogen octylphosphonate is sparse, the known applications of structurally similar phosphonate monoesters provide a strong indication of its potential areas of academic and industrial interest. The presence of both a lipophilic octyl chain and a branched 2-ethylhexyl group suggests that this molecule possesses amphiphilic properties, making it a candidate for applications at the interface of aqueous and organic phases.

Solvent Extraction Studies: Investigating the efficiency and selectivity of this compound for the extraction of various metal ions from aqueous solutions. This would involve determining distribution coefficients, extraction constants, and the influence of pH and other parameters on the extraction process.

Coordination Chemistry: Studying the formation of coordination complexes between this compound and different metal ions. This could involve spectroscopic and crystallographic studies to elucidate the structure and bonding in these complexes.

Materials Science: Exploring the use of this compound in the formulation of functional materials. For instance, it could be incorporated into polymer matrices to create ion-exchange resins or used as a surface modifying agent to alter the properties of nanoparticles.

The unique combination of the octyl and 2-ethylhexyl groups may also lead to interesting self-assembly properties in solution, a topic of significant academic interest for the development of novel surfactants, emulsifiers, and drug delivery systems.

Structure

3D Structure

Properties

CAS No. |

93920-07-1 |

|---|---|

Molecular Formula |

C16H35O3P |

Molecular Weight |

306.42 g/mol |

IUPAC Name |

2-ethylhexoxy(octyl)phosphinic acid |

InChI |

InChI=1S/C16H35O3P/c1-4-7-9-10-11-12-14-20(17,18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,17,18) |

InChI Key |

KYYFFXSFMAVEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(O)OCC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Ethylhexyl Hydrogen Octylphosphonate

Established Synthetic Pathways for Monoalkyl Phosphonates

The creation of monoalkyl phosphonates, such as (2-Ethylhexyl) hydrogen octylphosphonate, has traditionally been achieved through several reliable chemical routes. These methods primarily involve the partial hydrolysis or selective dealkylation of a precursor dialkyl phosphonate (B1237965) or the direct, controlled esterification of a phosphonic acid.

One of the most common strategies is the selective dealkylation of dialkyl phosphonates. The McKenna procedure, for instance, utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis to cleave one of the ester groups, yielding the desired monoester. beilstein-journals.org This method is valued for its mild conditions. beilstein-journals.org Alternatively, acidic or basic hydrolysis of dialkyl phosphonates can be employed, though careful control of reaction conditions is necessary to prevent complete hydrolysis to the phosphonic acid. beilstein-journals.orgnih.gov For example, using sodium iodide (NaI) in acetone (B3395972) can achieve monohydrolysis of dimethyl phosphonates. beilstein-journals.orgnih.gov

Another established route starts with more reactive phosphorus precursors. Phosphonic dichlorides (RP(O)Cl₂) or their corresponding monochloridates can be reacted with an alcohol in a controlled manner to form the monoester. nih.gov This alcoholysis reaction is often straightforward but generates corrosive and hazardous halide waste. nih.gov

Direct selective monoesterification of a phosphonic acid represents a more direct approach. nih.gov However, achieving high selectivity for the monoester over the diester can be challenging. nih.gov Methods to facilitate this include the use of coupling agents like carbodiimides or conducting the reaction under specific conditions that favor mono-substitution. nih.gov Catalytic hydrogenolysis of a monoalkyl-monobenzyl phosphonate is another pathway, where the benzyl (B1604629) group can be selectively removed, leaving the desired alkyl ester intact. beilstein-journals.orgnih.gov

Table 1: Overview of Established Synthetic Pathways for Monoalkyl Phosphonates

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Selective Dealkylation (McKenna) | Dialkyl phosphonate, Bromotrimethylsilane (TMSBr), Methanol (B129727) | Two-step process, mild conditions | High selectivity, mild conditions beilstein-journals.org | Use of silylating agents |

| Partial Hydrolysis | Dialkyl phosphonate, Acid (e.g., HCl) or Base (e.g., NaI) | Controlled stoichiometry and temperature | Cost-effective reagents beilstein-journals.orgnih.gov | Risk of over-hydrolysis to phosphonic acid beilstein-journals.org |

| Alcoholysis of Phosphonic Halides | Phosphonic dichloride or monochloridate, Alcohol | Stoichiometric control, often in the presence of a base | Direct formation of P-O-C bond | Generation of hazardous halide waste nih.gov |

| Direct Monoesterification | Phosphonic acid, Alcohol | Use of coupling agents (e.g., carbodiimides), specific catalysts | Atom economical | Selectivity can be difficult to control nih.gov |

| Catalytic Hydrogenolysis | Monoalkyl-monobenzyl phosphonate, H₂ gas | Palladium on charcoal (Pd/C) catalyst | High selectivity for benzyl group removal beilstein-journals.orgnih.gov | Requires specialized hydrogenation equipment |

Novel Approaches and Catalyst Development in Phosphonate Ester Synthesis

Recent advancements in synthetic organic chemistry have introduced novel methodologies and catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions for phosphonate ester synthesis. These approaches are critical for optimizing the production of specific compounds like this compound.

Transition-metal catalysis has emerged as a powerful tool for forming the crucial C-P bond in phosphonate precursors. The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a prominent example. organic-chemistry.org Innovations in this area include the use of highly efficient catalyst systems, such as those formed in situ from tris(dibenzylideneacetone)dipalladium and ligands like Xantphos, which can couple aryl iodides with secondary phosphine (B1218219) oxides at low catalyst loadings. organic-chemistry.org Nickel-based catalysts, such as NiCl₂, have also been successfully employed in the C-P cross-coupling reaction, sometimes allowing for solvent-free conditions at high temperatures. beilstein-journals.org

The development of heterogeneous and nanoparticle catalysts is another significant area of innovation. Metal oxides like nano zinc oxide (ZnO) and nano calcium oxide (CaO) have proven to be efficient catalysts for reactions such as the Kabachnik–Fields synthesis of α-aminophosphonates, often achieving high yields in very short reaction times under microwave irradiation. rsc.org Metal-Organic Frameworks (MOFs) are also being explored as reusable, high-surface-area catalysts for phosphonate synthesis. rsc.org

Furthermore, energy-assisted synthesis has gained traction. Microwave-assisted reactions, in particular, can dramatically reduce reaction times and improve yields. rsc.org For example, the quantitative cross-coupling of H-phosphonate diesters with various halides can be achieved in under 10 minutes using a palladium catalyst under microwave irradiation. organic-chemistry.org

Table 2: Comparison of Novel Catalysts in Phosphonate Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Palladium-based | Pd(PPh₃)₄, Pd(OAc)₂/Xantphos | C-P Cross-coupling (e.g., Hirao reaction) | Microwave irradiation or conventional heating | High yields, short reaction times, broad substrate scope organic-chemistry.org |

| Nickel-based | NiCl₂ | C-P Cross-coupling (e.g., Tavs reaction) | High temperatures (>160 °C), often solvent-free | Lower cost than palladium, effective for aryl bromides beilstein-journals.org |

| Nanoparticles | Nano ZnO, Nano CaO | Kabachnik–Fields reaction | Microwave irradiation, often in ethanol | Very short reaction times (2-5 min), high yields (82-97%) rsc.org |

| Metal-Organic Frameworks (MOFs) | Nickel-based MOF | Kabachnik–Fields reaction | Ambient temperature, solvent-free | High yields (90-98%), catalyst reusability rsc.org |

Green Chemistry Principles in the Synthesis of Phosphonate Derivatives

The integration of green chemistry principles into the synthesis of phosphonates is a growing priority, driven by the need to minimize environmental impact and improve process safety and efficiency. uef.fi These principles are directly applicable to the synthesis of this compound, aiming to create more sustainable manufacturing routes. rsc.orgbioengineer.org

A key focus of green phosphonate chemistry is the reduction or elimination of hazardous substances and solvents. uef.fichemeurope.com This has led to the development of solvent-free reaction conditions, which not only reduce waste but can also simplify product purification. rsc.org For instance, Ni-MOF-catalyzed and nanoparticle-catalyzed Kabachnik-Fields reactions have been successfully performed without any solvent, achieving high yields. rsc.org When a solvent is necessary, the focus shifts to greener alternatives like water or bio-derived solvents such as 2-methyltetrahydrofuran (B130290). rsc.org

Energy efficiency is another core principle, addressed through methods like ultrasound and microwave-assisted synthesis. rsc.org These techniques can significantly lower energy consumption by reducing reaction times from hours to minutes. rsc.org Ultrasound, for example, has been used to promote catalyst-free synthesis of α-aminophosphonates in high yields. rsc.org

The development of reusable catalysts is crucial for minimizing waste and improving the economic viability of synthetic processes. Ionic liquids and MOFs are examples of catalysts that can often be recovered and reused multiple times without a significant loss of activity. rsc.org This approach aligns with the principle of atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product. The continuous regulatory pressure to reduce phosphorus discharge into the environment further motivates the adoption of these green methodologies in all aspects of phosphonate chemistry. rsc.org

Table 3: Application of Green Chemistry Principles to Phosphonate Synthesis

| Green Chemistry Principle | Approach | Example | Environmental Benefit |

|---|---|---|---|

| Waste Prevention | Solvent-free reactions | Ni-MOF catalyzed synthesis of α-aminophosphonates rsc.org | Eliminates solvent waste, simplifies purification. |

| Safer Solvents & Auxiliaries | Use of green solvents | Using water or 2-methyltetrahydrofuran instead of chlorinated solvents rsc.org | Reduces toxicity and environmental pollution. |

| Design for Energy Efficiency | Microwave-assisted synthesis | Pd-catalyzed cross-coupling of H-phosphonates organic-chemistry.org | Drastically reduces reaction times and energy consumption. |

| Catalysis | Use of reusable catalysts | Ionic liquids or MOFs as catalysts rsc.org | Reduces catalyst waste and process costs. |

| Atom Economy | Catalyst-free synthesis | Ultrasound-promoted synthesis of α-aminophosphonates rsc.org | Maximizes incorporation of reactants into the product. |

Advanced Spectroscopic and Structural Elucidation of 2 Ethylhexyl Hydrogen Octylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms within a molecule. For (2-Ethylhexyl) hydrogen octylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete structural picture.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the two different alkyl chains (octyl and 2-ethylhexyl) and the presence of a chiral center in the 2-ethylhexyl group, which can lead to diastereotopic protons. Signals would be characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count). Key expected resonances include overlapping multiplets for the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the linear octyl and branched 2-ethylhexyl chains, typically found in the upfield region (δ 0.8-1.7 ppm). The methine proton (-CH-) in the 2-ethylhexyl group would appear as a multiplet around δ 1.5-1.8 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected to be downfield-shifted (δ 3.8-4.1 ppm) and would likely appear as a complex multiplet due to coupling with both neighboring protons and the phosphorus atom (³JHP). The acidic proton of the phosphonic acid group (P-OH) would present as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct signals for each unique carbon atom. The presence of the phosphorus atom induces C-P coupling, which is invaluable for assignments. Carbons directly bonded to phosphorus (C-P) exhibit large one-bond coupling constants (¹JCP), while two- and three-bond couplings (²JCP, ³JCP) are smaller. jeol.com The carbon of the P-octyl chain directly attached to the phosphorus atom would be significantly split. Similarly, the carbons of the 2-ethylhexyl group, particularly the one bonded to the oxygen (C-O-P), will show characteristic splitting.

³¹P NMR Spectroscopy: As a nucleus with 100% natural abundance, ³¹P NMR is a highly sensitive and diagnostic tool for organophosphorus compounds. jeol.comhuji.ac.il For a monoalkyl phosphonate (B1237965) like this compound, a single resonance is expected in the proton-decoupled spectrum. The chemical shift for phosphonates of this type typically falls within a well-defined range. osti.gov In a proton-coupled spectrum, this signal would be split by the acidic proton (¹JPH) and by the protons on adjacent carbon atoms, providing further structural confirmation.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | -CH₃ (Octyl & 2-Ethylhexyl) | 0.8 - 1.0 | Triplet (t) / Doublet (d) |

| -CH₂- (Alkyl chains) | 1.2 - 1.7 | Multiplet (m) | |

| -CH- (2-Ethylhexyl) | 1.5 - 1.8 | Multiplet (m) | |

| P-CH₂- (Octyl) | 1.8 - 2.2 | Multiplet (m), ²JHP ≈ 15-20 Hz | |

| P-O-CH₂- (2-Ethylhexyl) | 3.8 - 4.1 | Multiplet (m), ³JHP ≈ 5-10 Hz | |

| P-OH | Variable (e.g., 10-12) | Broad Singlet (br s) | |

| ¹³C NMR | -CH₃ | ~14 | |

| -CH₂- (Alkyl chains) | ~22 - 32 | ||

| -CH- (2-Ethylhexyl) | ~38 - 42 | ||

| P-CH₂- | ~25 - 35 | Doublet (d), ¹JCP ≈ 130-150 Hz | |

| P-O-CH₂- | ~65 - 70 | Doublet (d), ²JCP ≈ 5-10 Hz | |

| ³¹P NMR | P | ~20 - 35 | Singlet (proton decoupled) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₆H₃₅O₃P), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

Electrospray ionization (ESI) would be a suitable method for this compound, likely producing a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. In positive ion mode, common fragmentation pathways for alkyl phosphonates involve the cleavage of the alkyl chains. nih.gov This could include the loss of the 2-ethylhexyl group or the octyl group. The fragmentation process may involve McLafferty-type rearrangements. nih.gov Key fragment ions would correspond to the phosphonic acid core with parts of the alkyl chains remaining. For instance, cleavage of the P-C bond of the octyl group or the C-O bond of the ester would be expected.

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₃₅O₃P |

| Monoisotopic Mass | 306.2324 g/mol |

| Predicted Ion (ESI+) | [M+H]⁺, m/z 307.2402 |

| Predicted Ion (ESI-) | [M-H]⁻, m/z 305.2246 |

| Potential Fragment Ions | Loss of C₈H₁₇ (octyl radical), Loss of C₈H₁₇O (2-ethylhexyloxy radical), ions corresponding to protonated octylphosphonic acid. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the various bonds in the molecule. A very broad and strong band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded phosphonic acid group. The P=O (phosphoryl) stretching vibration is one of the most prominent features, typically appearing as a very strong and sharp band between 1150 and 1250 cm⁻¹. The P-O-C stretching vibrations are expected in the 950-1050 cm⁻¹ region, while the P-C stretch would be found at a lower frequency, around 700-800 cm⁻¹. The aliphatic C-H stretching vibrations from the octyl and 2-ethylhexyl groups will give rise to strong bands in the 2850-2960 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the P=O stretch would also be observable. The C-H stretching and bending modes of the alkyl chains are usually strong in Raman spectra. The P-C bond vibration should also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule. acs.org

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (P-OH) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| P=O stretch | 1150 - 1250 | 1150 - 1250 | Very Strong (IR) |

| P-O-C stretch | 950 - 1050 | Observable | Strong (IR) |

| P-C stretch | 700 - 800 | 700 - 800 | Medium |

| C-H bend (alkyl) | 1375 - 1465 | 1375 - 1465 | Medium-Strong |

X-ray Diffraction Studies of Crystalline Forms (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, its application is contingent on the ability to grow a suitable single crystal of the compound. This compound, with its long, flexible, and branched alkyl chains, is highly likely to be a liquid or a waxy, amorphous solid at room temperature. Such physical properties typically preclude the growth of high-quality single crystals required for X-ray diffraction analysis. Therefore, while a powerful technique for structural elucidation, it is not expected to be readily applicable to this particular compound. Should a crystalline derivative be synthesized, this method would provide unparalleled detail about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phosphonic acid moiety.

Coordination Chemistry and Metal Ion Complexation by 2 Ethylhexyl Hydrogen Octylphosphonate

Mechanisms of Metal Ion Binding and Ligand-Metal Interactions

The primary mechanism through which (2-Ethylhexyl) hydrogen octylphosphonate binds metal ions is a cation exchange reaction. mdpi.com The molecule, often represented as HR, possesses an acidic proton on the phosphonate (B1237965) group that can be exchanged for a metal cation (Mⁿ⁺).

In non-polar organic solvents like kerosene (B1165875), these organophosphorus acids typically exist as dimers, (HR)₂, where two molecules are linked by strong hydrogen bonds between their phosphonate groups. rsc.org The complexation with a metal ion generally proceeds via the replacement of the acidic protons within this dimeric structure. The metal ion is coordinated by the oxygen atoms of both the phosphoryl (P=O) and hydroxyl (P-O⁻) groups of the deprotonated ligand, forming a stable chelate structure. smolecule.com

The general equilibrium for the extraction of a trivalent metal ion (M³⁺) can be represented as: M³⁺(aq) + 3(HR)₂(org) ⇌ M(HR₂)₃(org) + 3H⁺(aq) elsevierpure.com

In this mechanism, three dimeric ligand molecules coordinate with one metal ion to form a large, neutral complex that is highly soluble in the organic phase, facilitating its separation from the aqueous phase. smolecule.com

Determination of Stoichiometry and Stability Constants of Metal-Phosphonate Complexes

The stoichiometry of the metal-ligand complex, which describes the ratio of metal ions to ligand molecules, is crucial for understanding and optimizing extraction processes. This is often determined using slope analysis, where the distribution ratio (D) of a metal ion between the organic and aqueous phases is measured as a function of extractant concentration or pH. researchgate.net

For monoacidic organophosphorus extractants like this compound, the stoichiometry of the extracted complexes depends on the specific metal ion. For instance, studies on the analogous extractant Ionquest 801 (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester) have shown that divalent metals like zinc (Zn²⁺) and cobalt (Co²⁺) form complexes with two dimeric extractant molecules. In contrast, nickel (Ni²⁺) requires three dimeric molecules. researchgate.net Trivalent lanthanide ions (Ln³⁺) have been shown to form complexes with a stoichiometry of [Ln((HR)₂)₃], indicating that one metal ion is complexed by three ligand dimers. rsc.orgosti.gov

Table 1: Typical Stoichiometry of Metal Complexes with Analogous Monoacidic Organophosphorus Extractants

| Metal Ion | Stoichiometry (Metal:Ligand Dimer) | Extracted Complex Example |

|---|---|---|

| Zn²⁺ | 1:2 | Zn(HR₂)₂ |

| Co²⁺ | 1:2 | Co(HR₂)₂ |

| Ni²⁺ | 1:3 | Ni(HR₂)₃ |

Data based on studies of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester. researchgate.netrsc.org

Stability constants (or formation constants) quantify the strength of the interaction between the metal ion and the ligand. wikipedia.org A high stability constant indicates the formation of a strong, stable complex. scispace.com While specific, critically evaluated stability constants for this compound complexes are not widely available in the literature, they can be determined experimentally using techniques such as potentiometric titration, spectrophotometry, and ion exchange methods. scispace.com

Thermodynamic and Kinetic Investigations of Complexation Reactions

The thermodynamics of complexation provide insight into the spontaneity and driving forces of the extraction reaction. The key parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes, which are related to the extraction equilibrium constant (Kex) by the van't Hoff equation. mdpi.comunacademy.com

ΔG = -RTln(Kex) = ΔH - TΔS

For many metal extraction processes involving organophosphorus acids, the reaction is endothermic (ΔH > 0). The spontaneity of the reaction (negative ΔG) is therefore driven by a large positive change in entropy (ΔS > 0). mdpi.com This significant increase in entropy is primarily attributed to the release of ordered water molecules from the metal ion's hydration shell upon complexation with the bulky organophosphorus ligand.

Kinetic studies focus on the rate of the complexation reaction. Research on the analogous compound HEH[EHP] has provided significant insights into the reactivity of these complexes. rsc.orgosti.gov Pulse radiolysis studies on lanthanide complexes of the form [Ln((HEH[EHP])₂)₃] demonstrated that the complexed ligand exhibited a vastly increased reactivity (over 10 times faster) with oxidizing radicals compared to the uncomplexed ligand. rsc.org This suggests that complexation can significantly alter the electronic properties and reactivity of the ligand.

Table 2: Rate Coefficients for the Reaction of Lanthanide-HEH[EHP] Complexes with n-Dodecane Radical Cation

| Complex | Rate Coefficient (k) in M⁻¹s⁻¹ |

|---|---|

| Uncomplexed HEH[EHP] | (4.66 ± 0.22) × 10⁹ |

| [Lu((HEH[EHP])₂)₃] | (4.93 ± 0.27) × 10¹⁰ |

| [Yb((HEH[EHP])₂)₃] | (5.63 ± 0.28) × 10¹⁰ |

| [Ho((HEH[EHP])₂)₃] | (4.80 ± 0.24) × 10¹⁰ |

| [La((HEH[EHP])₂)₃] | (5.42 ± 0.27) × 10¹⁰ |

Data from studies on 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]). rsc.orgosti.gov

Influence of Solution Parameters on Complex Formation (e.g., pH, ionic strength)

The formation of metal complexes with this compound is highly sensitive to the conditions of the aqueous solution, particularly the pH.

pH : As the complexation mechanism involves the exchange of a proton for a metal ion, the pH of the aqueous phase is a critical parameter. osti.gov Increasing the pH (decreasing the H⁺ concentration) shifts the extraction equilibrium to the right, favoring the deprotonation of the ligand and the formation of the metal complex. Consequently, the efficiency of metal extraction increases significantly with rising pH. mdpi.comresearchgate.net The relationship between the metal distribution ratio (D) and pH is often linear on a logarithmic scale (log D vs. pH), and the slope of this line can be used to confirm the number of protons released during the reaction, thus helping to verify the complex stoichiometry. researchgate.net For example, using Ionquest 801, the pH at which 50% of the metal is extracted (pH₅₀) is 1.70 for zinc, 3.88 for cobalt, and 5.36 for nickel, demonstrating the strong influence of pH. mdpi.com

Ionic Strength : The ionic strength of the aqueous phase can also influence complex formation. Changes in ionic strength affect the activity coefficients of the metal ions in the solution, which can alter the position of the extraction equilibrium. However, this effect is generally less pronounced than the effect of pH.

Selectivity and Specificity in Metal Ion Recognition and Complexation

This compound and similar organophosphorus extractants exhibit selectivity in binding different metal ions, a property that is fundamental to their application in separating metals. italmatch.com This selectivity arises from a combination of factors:

Charge and Ionic Radius : Metal ions with a higher charge and smaller ionic radius (i.e., higher charge density) typically form stronger electrostatic interactions with the negatively charged oxygen atoms of the phosphonate group, leading to the formation of more stable complexes.

HSAB Theory : According to the Hard and Soft Acids and Bases (HSAB) principle, the phosphoryl oxygen atoms are "hard" Lewis bases. They therefore show a preference for binding with "hard" Lewis acids, which include ions like lanthanides (e.g., La³⁺, Nd³⁺), actinides (e.g., UO₂²⁺), and some transition metals (e.g., Co²⁺, Ni²⁺). mdpi.com

Steric Effects : The bulky 2-ethylhexyl and octyl groups on the ligand create steric hindrance around the metal center. This steric crowding can influence the coordination geometry and favor the binding of certain metal ions over others based on their preferred coordination number and geometry. This steric effect is a key reason for the high selectivity of these extractants for hexavalent actinides over trivalent lanthanides. acs.org

Separation within Lanthanides : These types of phosphonic acid extractants generally show a greater affinity for heavier rare earth elements (HREEs) over light rare earth elements (LREEs). cloudfront.netresearchgate.net This selectivity allows for the separation of individual rare earth elements from each other, which is a critical step in their purification.

Applications of 2 Ethylhexyl Hydrogen Octylphosphonate in Separation Science

Liquid-Liquid Extraction Systems for Metal Recovery and Purification

Liquid-liquid extraction, or solvent extraction, is a primary application for (2-ethylhexyl) hydrogen octylphosphonate, where it functions as a cationic extractant. The process involves the transfer of metal ions from an aqueous phase to an immiscible organic phase containing the extractant. The chemical, also known by trade names such as PC-88A and P507, is particularly valued in hydrometallurgy for its selectivity and efficiency. metalleaching.comlonghuatech.com

This compound is a cornerstone in the industrial separation of rare earth elements (REEs). osti.gov It demonstrates a pronounced selectivity for heavier REEs over lighter ones, a property attributed to the decreasing ionic radii of lanthanides with increasing atomic number. acs.org This selectivity is crucial for separating the less common and often more valuable heavy rare earths from the more abundant light rare earths.

Research has demonstrated high extraction efficiencies for various REEs using this extractant. For instance, in one study, a 5% PC-88A solution achieved over 99% extraction for Lanthanum (La), Cerium (Ce), Neodymium (Nd), and Praseodymium (Pr) from a leach liquor at an equilibrium pH of approximately 3.5. researchgate.net Another investigation focused on the separation of Praseodymium and Neodymium from a mixture of heavy rare earth elements (HREEs) and reported a high removal rate of 96–98% for the HREEs, while 95% of Pr and Nd remained in the aqueous feed after a single contact. acs.org

The separation factor (β), which indicates the selectivity of an extractant for one element over another, is a key parameter in these processes. The performance of this compound in separating adjacent REEs is a critical aspect of its industrial utility.

Table 1: Extraction Efficiency of Selected Rare Earth Elements with this compound (PC-88A)

| Element | Initial Concentration (mg/L) | Extractant Concentration | O/A Ratio | Equilibrium pH | Extraction Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Lanthanum (La) | Not Specified | 5% PC-88A | 1:1 | ~3.5 | 99.4 | researchgate.net |

| Cerium (Ce) | Not Specified | 5% PC-88A | 1:1 | ~3.5 | 99.95 | researchgate.net |

| Neodymium (Nd) | Not Specified | 5% PC-88A | 1:1 | ~3.5 | 99.97 | researchgate.net |

| Praseodymium (Pr) | Not Specified | 5% PC-88A | 1:1 | ~3.5 | 99.05 | researchgate.net |

| Erbium (Er) | 10 | 25 vol% PC-88A in kerosene (B1165875) | Not Specified | 2.5 | 96-98 | acs.org |

| Ytterbium (Yb) | 10 | 25 vol% PC-88A in kerosene | Not Specified | 2.5 | 96-98 | acs.org |

| Lutetium (Lu) | 10 | 25 vol% PC-88A in kerosene | Not Specified | 2.5 | 96-98 | acs.org |

The separation of actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar chemical properties. This compound has proven to be an effective extractant for this purpose. A notable application is in the group separation of hexavalent actinides from trivalent lanthanides. By oxidizing actinides to their +6 oxidation state, this extractant can selectively extract them, achieving single-stage An/Ln separation factors in the range of 10²–10⁵. acs.org This high selectivity is attributed to differences in the complexation of the hexavalent actinides compared to the trivalent lanthanides. acs.org

This compound is also a key component in the Actinide Lanthanide Separation Process (ALSEP), which is designed to separate minor actinides like Americium (Am) and Curium (Cm) from lanthanides in spent nuclear fuel. The process utilizes a combination of this compound and a neutral diglycolamide extractant.

Beyond rare earths and actinides, this compound is employed in the extraction and separation of various transition and post-transition metals. longhuatech.com It is particularly suitable for the extraction of metals like nickel and cobalt. metalleaching.com For instance, a process was developed for separating nickel and cobalt from a leach liquor using a partially saponified solution of this extractant (referred to as PC-88A). researchgate.net

The separation of indium and gallium, which often coexist in various resources, is another important application. mdpi.com Studies have shown that organophosphorus acids, including this compound, are effective for this separation. researchgate.net

Table 2: Applications in Transition and Post-Transition Metal Extraction

| Target Metals | Application | Extractant System | Reference |

|---|---|---|---|

| Cobalt (Co) and Nickel (Ni) | Separation from leach liquor | Partially saponified 0.5M PC-88A in kerosene | researchgate.net |

| Indium (In) and Gallium (Ga) | Separation from hydrochloric acid solution | Ionic liquid synthesized from PC-88A and Aliquat 336 | mdpi.com |

| Copper (Cu), Zinc (Zn), Cadmium (Cd) | Extraction of non-ferrous metals | P507 this compound | longhuatech.commetalleaching.com |

Membrane-Based Separation Technologies Utilizing this compound (e.g., Supported Liquid Membranes)

Supported Liquid Membranes (SLMs) represent a promising technology that combines solvent extraction and membrane separation. In SLMs, an organic liquid phase containing a carrier (extractant) is immobilized within the pores of a microporous support. This compound is an effective carrier in SLMs for the selective transport of metal ions.

One study demonstrated the use of a flat sheet supported liquid membrane containing this compound (referred to as P507/EHEHPA) for the efficient extraction and separation of Neodymium(III) and Lanthanum(III) ions. mdpi.com The transport of the metal ions across the membrane is influenced by several factors, including the pH of the feed solution and the concentration of the extractant within the membrane. mdpi.com The main advantages of SLMs over conventional liquid-liquid extraction include lower solvent inventory and the ability to transport metals against a concentration gradient. acs.orgnih.gov

Chromatographic Separation Techniques Employing Phosphonate-Based Stationary Phases

Extraction chromatography combines the selectivity of solvent extraction with the multi-stage nature of chromatography. This technique utilizes a stationary phase that consists of a solid support impregnated with an extractant. An extraction resin was synthesized using a styrene-divinylbenzene copolymer as the support and this compound (referred to as HEH[EHP]) as the extractant. researchgate.net This resin was successfully used for the chromatographic separation of Gadolinium (Gd) and Terbium (Tb), achieving purities of 99.9% for both elements. researchgate.net The performance of such resins is influenced by factors like the amount of extractant loaded onto the support. researchgate.net

Interfacial Phenomena and Surface Chemistry of 2 Ethylhexyl Hydrogen Octylphosphonate

Adsorption Behavior at Liquid-Liquid Interfaces and Surface Excess

The adsorption of (2-Ethylhexyl) hydrogen octylphosphonate at liquid-liquid interfaces is a key determinant of its functionality as an extractant and emulsifier. The amphiphilic nature of the molecule, possessing both a polar phosphonate (B1237965) head group and nonpolar alkyl chains, drives its accumulation at the interface between two immiscible liquid phases, such as an aqueous solution and an organic solvent.

Research into the interfacial behavior of acidic organophosphorus extractants, including compounds structurally similar to this compound, has shown that their adsorption at the air-water and oil-water interface is significantly influenced by factors such as the pH of the aqueous phase and the nature of the organic solvent. The ionization of the phosphonate group at varying pH levels alters the molecule's hydrophilicity and, consequently, its partitioning and orientation at the interface.

Table 1: Adsorption Characteristics of this compound at a Model Liquid-Liquid Interface (Hypothetical Data)

| Concentration (mol/L) | Interfacial Tension (mN/m) | Surface Excess (mol/m²) |

| 0.0001 | 45.2 | 1.5 x 10⁻⁶ |

| 0.0005 | 38.7 | 2.8 x 10⁻⁶ |

| 0.001 | 32.1 | 4.2 x 10⁻⁶ |

| 0.005 | 25.5 | 5.9 x 10⁻⁶ |

| 0.01 | 20.3 | 6.8 x 10⁻⁶ |

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental values in the available literature.

Role in Emulsion Formation and Stabilization Mechanisms

This compound plays a crucial role as an emulsifying agent, facilitating the formation and enhancing the stability of emulsions, particularly water-in-oil (W/O) emulsions. Its ability to form stable microemulsions has been a subject of study. In these systems, the compound acts as a surfactant, reducing the interfacial tension between the oil and water phases and thereby lowering the energy required for droplet formation.

The stabilization of emulsions by this compound is primarily attributed to the formation of a robust interfacial film at the oil-water interface. This film acts as a mechanical barrier, preventing the coalescence of dispersed droplets. The stabilization mechanism is thought to be a combination of steric and electrostatic repulsion, depending on the conditions of the system.

Interfacial Tension and Surface Activity Studies

The surface activity of this compound is quantitatively assessed through the measurement of interfacial tension between two immiscible liquids as a function of its concentration. A significant decrease in interfacial tension with the addition of the compound indicates its strong tendency to adsorb at the interface.

Studies on microemulsion systems containing 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (a synonym for the compound of focus) have demonstrated its capability to significantly lower the interfacial tension between kerosene (B1165875) and aqueous solutions. The efficiency of interfacial tension reduction is influenced by factors such as the concentration of the surfactant, the presence of electrolytes, and the degree of saponification of the phosphonate group.

While comprehensive data tables of interfacial tension for various liquid-liquid systems are not widely published, the general trend observed for this class of compounds is a sharp decrease in interfacial tension at low concentrations, eventually reaching a plateau at the critical micelle concentration (CMC), where the interface becomes saturated with surfactant molecules and aggregation in the bulk phase (micelle formation) begins.

Table 2: Interfacial Tension of Aqueous/Organic Systems with this compound (Illustrative Data)

| System | Concentration of (2-EH)H-OP (M) | Interfacial Tension (mN/m) |

| Water/Heptane | 0 | 50.8 |

| Water/Heptane | 0.001 | 28.3 |

| Water/Heptane | 0.01 | 15.1 |

| Water/Toluene | 0 | 36.1 |

| Water/Toluene | 0.001 | 21.5 |

| Water/Toluene | 0.01 | 11.9 |

Note: This table contains illustrative data to demonstrate the expected effect of the compound on interfacial tension, as specific experimental data is limited in the reviewed literature.

Environmental Occurrence and Analytical Detection of 2 Ethylhexyl Hydrogen Octylphosphonate

Detection and Quantification in Aquatic Environmental Compartments

The detection of organophosphorus compounds like (2-Ethylhexyl) hydrogen octylphosphonate in aquatic environments necessitates highly sensitive and selective analytical methods due to the complexity of the matrices and the typically low concentrations of the analytes. While specific studies on this compound are not widely available, research on similar OPEs demonstrates their presence in surface water, wastewater, sediment, and sludge. For instance, various OPEs have been detected in environmental water samples, with concentrations varying based on the proximity to industrial and urban sources.

The quantification of these compounds is typically achieved using advanced analytical techniques that offer low limits of detection (LOD) and quantification (LOQ). For a range of OPEs, LODs in water samples can be as low as 0.038–1 μg/L, with LOQs ranging from 0.10–3.59 μg/L. chromatographyonline.com In more complex matrices like sediment and soil, method quantification limits have been reported to be in the range of 0.01 to 0.73 ng g⁻¹. nih.gov These values highlight the capability of current analytical technology to detect trace levels of OPEs, which is crucial for assessing their environmental impact.

Table 1: Method Quantification Limits for Selected Organophosphorus Compounds in Various Environmental Matrices| Environmental Matrix | Compound Type | Method Quantification Limit Range | Reference |

|---|---|---|---|

| Surface Water | Biocides (including some organophosphorus compounds) | 0.01 to 0.31 ng L⁻¹ | nih.gov |

| Wastewater (Influent) | Biocides (including some organophosphorus compounds) | 0.07 to 7.48 ng L⁻¹ | nih.gov |

| Wastewater (Effluent) | Biocides (including some organophosphorus compounds) | 0.01 to 3.90 ng L⁻¹ | nih.gov |

| Sediment | Biocides (including some organophosphorus compounds) | 0.01 to 0.45 ng g⁻¹ | nih.gov |

| Sludge | Biocides (including some organophosphorus compounds) | 0.01 to 6.37 ng g⁻¹ | nih.gov |

| Soil | Biocides (including some organophosphorus compounds) | 0.01 to 0.73 ng g⁻¹ | nih.gov |

Development of Advanced Analytical Methodologies for Trace Detection in Complex Matrices

The accurate detection of trace amounts of this compound in complex environmental samples relies on sophisticated analytical methodologies that involve efficient sample preparation and highly sensitive instrumental analysis.

Effective sample preparation is a critical step to isolate the target analytes from the matrix and minimize interferences. For solid samples like soil and sediment, ultrasound-assisted extraction (UAE) is a commonly employed technique. nih.gov This method uses ultrasonic waves to enhance the extraction of organic compounds from the solid matrix into a solvent. Factors such as the choice of extraction solvent, sonication time, and temperature are optimized to achieve high extraction efficiency. nih.gov For instance, in the analysis of OPEs, methanol (B129727) has been identified as an effective extraction solvent.

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a widely used clean-up technique. nih.gov The choice of the SPE sorbent is crucial for the selective retention of the target analytes and the removal of interfering substances.

For water samples, SPE is also a primary method for preconcentration and purification. chromatographyonline.com Magnetic solid-phase extraction (MSPE) is an innovative approach that utilizes magnetic nanoparticles as the sorbent, simplifying the extraction process and improving efficiency. chromatographyonline.com

Table 2: Recovery Rates of Selected Organophosphorus Compounds Using Advanced Extraction Techniques| Extraction Technique | Matrix | Compound Type | Recovery Range | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Emulsification-Microextraction (USAEME) | Water and Orange Juice | Organophosphorus Pesticides | 80.0-110.0% | nih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Environmental Water | Organophosphate Esters | 72.5–89.1% | chromatographyonline.com |

| Solid-Phase Extraction and Ultrasonic Extraction | Surface Water, Wastewater, Sediment, Sludge, and Soil | Biocides (including some organophosphorus compounds) | 70-120% | nih.gov |

The identification and quantification of this compound and related compounds are typically performed using chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and selectivity. nih.govwalisongo.ac.id The use of tandem mass spectrometry allows for the specific detection of the target analyte even in the presence of complex matrix components.

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, particularly for more volatile organophosphorus compounds. chromatographyonline.com The choice between LC-MS/MS and GC-MS often depends on the specific properties of the analyte, such as its polarity and thermal stability. For many OPEs, LC-MS/MS is preferred due to its ability to analyze a wider range of compounds with high accuracy. walisongo.ac.id

The performance of these methods is evaluated based on parameters such as linearity, limits of detection (LODs), and precision. For example, an LC-MS/MS method for 14 OPEs showed a good linear response with correlation coefficients above 0.99, and LODs ranging from 0.015 to 1.33 ng/g. nih.gov

Environmental Distribution and Transport Mechanisms in Contaminated Systems

The environmental distribution and transport of this compound are governed by its physicochemical properties and the characteristics of the surrounding environment. cdc.gov Although specific data for this compound is scarce, the behavior of other organophosphonates and OPEs can provide insights into its likely fate and transport.

Organophosphonates are known for their strong interaction with mineral surfaces, which can limit their mobility in soil and sediment. nih.gov However, their transport can be influenced by factors such as soil type, pH, and the presence of other organic matter. researchgate.net In aquatic systems, the transport of these compounds is influenced by water flow, partitioning between the water column and sediment, and potential bioaccumulation in aquatic organisms. ny.gov

Theoretical and Computational Chemistry Studies of 2 Ethylhexyl Hydrogen Octylphosphonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic characteristics of molecules. For a molecule like (2-Ethylhexyl) hydrogen octylphosphonate, these calculations can predict key structural and electronic parameters.

Studies on similar molecules, such as bis(2-ethylhexyl) phosphonate (B1237965) (BIS), have been performed using various levels of theory, including Hartree-Fock (HF) methods. dtic.mildtic.mil These calculations reveal that the molecule adopts a conformation where the long alkyl chains are oriented to minimize steric hindrance. dtic.mil The two long alkyl chains in BIS were found to be oriented in a V-shape. dtic.mildtic.mil For this compound, it is expected that the 2-ethylhexyl and octyl groups would similarly arrange themselves to achieve maximum stability.

Key molecular parameters such as bond lengths, bond angles, and dihedral angles around the central phosphorus atom define the molecule's three-dimensional shape. The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. The phosphonate group (-PO(OH)-) is the primary site for chemical interactions. Quantum chemical methods can precisely calculate the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The phosphorus atom and the acidic proton are expected to be key sites for interaction.

Table 1: Predicted Geometric and Electronic Parameters for this compound based on Analogous Compounds Note: These are representative values based on calculations of similar organophosphorus compounds like dimethyl methylphosphonate (B1257008) (DMMP) and bis(2-ethylhexyl) phosphonate (BIS) at the HF/6-311G* level of theory. dtic.mildtic.mil*

| Parameter | Predicted Value Range | Significance |

| P=O Bond Length | 1.45 - 1.50 Å | Indicates a strong double bond, crucial for coordination with metal ions. |

| P-O(H) Bond Length | 1.55 - 1.60 Å | Relates to the acidity of the phosphonate group. |

| P-C Bond Length | 1.80 - 1.85 Å | Represents the stable covalent bond to the octyl chain. |

| O-P-O Bond Angle | 110 - 120° | Influences the geometry of metal complexes. |

| Partial Charge on P | +1.2 to +1.5 e | Indicates the electrophilic nature of the phosphorus atom. |

| Partial Charge on O(H) | -0.7 to -0.9 e | Highlights the nucleophilic character and hydrogen bonding capability. |

The vibrational spectra of molecules like bis(2-ethylhexyl) phosphonate have also been calculated and compared with experimental data to validate the computational models. dtic.mil Such calculations provide assignments for characteristic vibrational frequencies, such as the P=O stretching mode, which is sensitive to coordination and hydrogen bonding.

Molecular Dynamics Simulations of Interfacial and Complexation Phenomena

Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules and their interactions in condensed phases, such as at liquid-liquid interfaces or in solution. rsc.org These simulations can provide detailed insights into the aggregation behavior of this compound and its role in the extraction of metal ions.

In nonpolar organic solvents like kerosene (B1165875), organophosphorus extractants such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA), a close analog, are known to form dimers and other aggregates through hydrogen bonding. nih.govnih.gov MD simulations can model this self-association, revealing the structure and stability of the resulting aggregates. For this compound, it is highly probable that the phosphonate groups of two molecules will form a stable hydrogen-bonded dimer.

MD simulations are particularly valuable for studying the behavior of extractant molecules at the interface between an aqueous phase and an organic solvent. rsc.org These simulations can show how the this compound molecules orient themselves at the interface, with the polar phosphonate head group interacting with the aqueous phase and the nonpolar alkyl chains remaining in the organic phase. This interfacial organization is a critical step in the solvent extraction process.

Furthermore, MD simulations can be used to explore the complexation of the extractant with water molecules and its role in the formation of reverse micelles or other supramolecular structures in the organic phase. nih.gov Studies on the D2EHPA/tributylphosphate system have shown that water can act as a bridge between extractant molecules, promoting aggregation. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations of Organophosphorus Extractants Note: This table represents a typical setup for an MD simulation studying the behavior of an extractant like this compound in a solvent extraction system.

| Parameter | Typical Value / Method | Purpose |

| Force Field | CHARMM, GROMOS, AMBER | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E (for water); Explicit solvent for organic phase | Represents the environment in which the extractant operates. |

| System Size | 100-500 extractant molecules in a solvent box | Ensures a representative sample of molecular interactions. |

| Simulation Time | 10 - 1000 nanoseconds | Allows for the observation of dynamic processes like aggregation and interfacial adsorption. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions. |

| Temperature / Pressure | 298 K / 1 atm | Standard laboratory conditions. |

These simulations provide a dynamic picture of the interactions that govern the extraction process, complementing the static information obtained from quantum chemical calculations.

Prediction of Interaction Mechanisms and Binding Energies with Metal Ions

A primary application of this compound is in the selective extraction of metal ions. Computational methods can be used to predict the mechanisms of these interactions and to quantify the strength of the binding between the extractant and various metal ions.

The interaction mechanism typically involves the deprotonation of the acidic phosphonate group, followed by the coordination of the negatively charged oxygen atoms and the phosphoryl oxygen to the metal ion, forming a chelate complex. Quantum chemical calculations can be used to model the geometry of these metal-extractant complexes and to calculate their binding energies.

The binding energy (or sorption energy) is a key indicator of the stability of the complex and the selectivity of the extractant for a particular metal ion. For instance, DFT calculations have been used to determine the sorption energies of Fe(III), Al(III), and Mg(II) with phosphonic acid functional groups on a resin. nih.gov The results showed a significantly stronger interaction with Fe(III) compared to Al(III) and Mg(II), explaining the selectivity of the resin. nih.gov A similar approach can be applied to predict the selectivity of this compound.

Table 3: Predicted Binding/Sorption Energies for Metal Ions with Phosphonate Ligands Note: The values presented are based on DFT calculations for the interaction of metal ions with phosphonic acid functional groups, which serve as a model for the interaction with this compound. nih.gov

| Metal Ion | Predicted Sorption Energy (kJ·mol⁻¹) | Predicted Selectivity Trend |

| Fe(III) | -126.22 | High |

| Al(III) | -42.82 | Moderate |

| Mg(II) | -12.94 | Low |

| Co(II) | Typically intermediate | Moderate |

| Ni(II) | Typically intermediate | Moderate |

Values for Co(II) and Ni(II) are qualitative predictions based on their typical behavior with organophosphorus extractants.

The calculations can also reveal details about the nature of the bonding, whether it is primarily electrostatic or covalent. By comparing the calculated binding energies for a range of different metal ions, it is possible to predict the extraction efficiency and selectivity of this compound, providing valuable guidance for the design and optimization of separation processes.

Future Research Directions and Emerging Applications of 2 Ethylhexyl Hydrogen Octylphosphonate

Exploration of Novel Extraction and Separation Systems

The primary application of organophosphorus compounds like (2-ethylhexyl) hydrogen octylphosphonate is in hydrometallurgical processes for metal recovery. mdpi.com Future research is focused on moving beyond conventional solvent extraction circuits to develop more efficient, selective, and environmentally benign systems.

One major research avenue is the design of synergistic extraction systems. This approach involves combining this compound with other extractants, such as di-(2-ethylhexyl)phosphoric acid (D2EHPA) or trioctylphosphine (B1581425) oxide (TOPO), to achieve a separation performance greater than the sum of the individual components. researchgate.netmdpi.com These mixtures can exhibit enhanced extraction efficiency and improved selectivity between metals with similar chemical properties, such as adjacent lanthanides. semanticscholar.orgresearchgate.net For example, a synergistic system could be tailored to selectively target high-value rare earth elements from complex ore leachates or recycling streams.

Another emerging area is the use of hydrophobic deep eutectic solvents (HDES) as the organic phase. mdpi.com HDES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. Using this compound as a component in an HDES could create a novel extraction medium that enhances metal loading capacity and stripping efficiency while potentially reducing the loss of extractant to the aqueous phase. mdpi.com Research in this domain aims to characterize the physicochemical properties of these new solvents and evaluate their performance for specific metal separations, such as cobalt from nickel or aluminum from lithium-ion battery waste. mdpi.comscribd.comresearchgate.net

| Research Direction | Components | Potential Advantage | Target Metals |

| Synergistic Extraction | This compound + D2EHPA or TOPO | Increased separation factor and extraction efficiency. researchgate.netresearchgate.net | Rare Earth Elements (e.g., Nd, Dy, Pr), Co, Ni. researchgate.netresearchgate.net |

| Deep Eutectic Solvents | This compound + Hydrogen Bond Donor (e.g., TOPO) | Higher metal loading, improved stripping kinetics, lower extractant loss. mdpi.com | Co, Al, Li, other battery metals. mdpi.com |

| New Extractant Synthesis | Modification of the octyl or ethylhexyl groups | Overcoming issues like interface emulsification; improved stability in highly acidic or alkaline media. researchgate.net | Cu, Li, Fe. researchgate.net |

Development of Functional Materials and Composites

Beyond liquid-liquid extraction, a significant future direction is the incorporation of this compound into solid materials to create functional composites for separation, catalysis, or controlled release applications. The phosphonate (B1237965) group's ability to bind to metal ions and surfaces makes it an excellent candidate for surface functionalization and as a component in hybrid materials. mdpi.comtaylorandfrancis.com

A promising application is the development of selective adsorbents for metal recovery. Researchers have successfully created a nonwoven fabric adsorbent by grafting a polymer with long alkyl chains onto the fabric and then loading it with 2-ethylhexyl hydrogen-2-ethylhexylphosphonate (a close structural analog). nih.gov This material demonstrated high selectivity for dysprosium (Dy) over neodymium (Nd), a critical separation for the recycling of permanent magnets. nih.gov Future work could focus on immobilizing this compound onto various polymer matrices, such as beads or membranes, to create reusable materials for selectively capturing valuable or toxic metals from dilute streams.

Furthermore, the broader class of metal phosphonates is known for forming porous coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials possess high surface areas and tunable pore sizes, making them suitable for gas separation and heterogeneous catalysis. mdpi.com Future research could explore the use of this compound as a linker or modulator in the synthesis of novel MOFs. The bulky alkyl groups could influence the framework's porosity and hydrophobicity, potentially leading to materials with unique selectivity for specific gas molecules or substrates in catalytic reactions.

Table 1: Adsorption Performance of a Functionalized Fabric Adsorbent

This table presents data from a study on a nonwoven fabric loaded with 2-ethylhexyl hydrogen-2-ethylhexylphosphonate, demonstrating its selective adsorption capabilities for rare earth elements. nih.gov

| Metal Ion | Adsorptivity (mg/g) | Selectivity |

|---|---|---|

| Dysprosium (III) | ~25.0 | High |

Biotechnological Interface and Bio-inspired Applications

The interface between phosphonate chemistry and biotechnology presents speculative but exciting long-term research directions. Phosphonates are recognized as non-hydrolyzable mimics of phosphates and are used in various biomedical applications, often to inhibit enzymes that process phosphate (B84403) substrates. nih.govnih.gov While this compound itself is not a drug, its core structure could be a starting point for designing new bioactive molecules. Future synthetic work might involve modifying the alkyl chains or creating derivatives to target specific enzymes involved in disease pathways, potentially leading to new therapeutic agents.

Another area of interest is the surface modification of biomaterials. The phosphonate group is known to strongly adhere to metal oxide surfaces, such as titanium and its alloys, which are commonly used in medical implants. Research could explore the use of this compound to create a hydrophobic, self-assembled monolayer on implant surfaces. This could potentially improve biocompatibility by modifying surface energy and protein adsorption characteristics.

Inspired by natural biomineralization, where organisms use organic molecules to control the growth of inorganic crystals, this compound could be explored as a crystal habit modifier. researchgate.net In a bio-inspired synthesis approach, the compound could be introduced during the precipitation of inorganic materials like calcium phosphate (a component of bone) or calcium carbonate. Its interaction with the growing crystals could template the formation of specific shapes or hierarchical structures, leading to novel composite materials with enhanced mechanical or functional properties. researchgate.netmit.edu This could open doors to creating advanced materials for bone tissue engineering or other regenerative medicine applications. nih.gov

| Potential Application Area | Rationale / Research Goal | Relevant Properties of the Compound |

| Bioactive Molecule Design | Use as a scaffold for developing enzyme inhibitors. nih.govnih.gov | Phosphonate group acts as a stable phosphate mimic. |

| Biomaterial Surface Modification | Create self-assembled monolayers on metallic implants to enhance biocompatibility. | Strong binding of phosphonate to metal oxide surfaces. |

| Bio-inspired Materials Synthesis | Template the growth of inorganic crystals (e.g., calcium phosphate) to create structured composites. researchgate.net | Interaction of the polar phosphonate head and non-polar alkyl tails with crystal faces. |

Q & A

Basic Research Questions

Q. What are the recommended methods for identifying and characterizing (2-Ethylhexyl) hydrogen octylphosphonate in experimental samples?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm the esterification pattern and phosphorus environment. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight (306.42 g/mol, C₁₆H₃₅O₃P) . Gas chromatography-mass spectrometry (GC-MS) can resolve mixtures of mono- and di-esters, which are common in synthetic batches . Cross-reference with CAS 14802-03-0 for standardized spectral libraries .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Adopt a one-pot procedure using phosphoryl chloride (POCl₃) and organometallic reagents (e.g., dioctylzinc), followed by quenching with 2-ethylhexanol. This method reduces anhydride formation, a common side reaction, by avoiding pyridine additives. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via fractional distillation . Typical yields range from 50–70%, depending on stoichiometric control .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm to separate mono- and di-ester derivatives. Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus quantification. For environmental samples, employ solid-phase extraction (SPE) coupled with GC-MS to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using log Kow (octanol-water partition coefficient) and solubility data. Experimental log Kow values for analogous phosphonates (e.g., 3.8–4.2) suggest moderate bioaccumulation. Use EPI Suite™ or ECOSAR to estimate degradation half-lives in aquatic systems, factoring in hydrolysis rates at varying pH . Validate with microcosm studies tracking phosphorus speciation .

Q. What mechanistic insights explain the solvent-dependent reactivity of this compound in extraction processes?

- Methodological Answer : Investigate solvent effects via kinetic studies in polar aprotic (e.g., dichloromethane) vs. deep eutectic solvents (DES). DES systems (e.g., imidazole-based) enhance extraction efficiency by stabilizing the phosphonate’s anionic form through hydrogen bonding. Use Arrhenius plots to compare activation energies and Fourier-transform infrared (FTIR) spectroscopy to monitor solvent-solute interactions .

Q. How do structural modifications to the alkyl chains impact the compound’s coordination behavior in metal-ion extraction?

- Methodological Answer : Synthesize analogs with varying chain lengths (e.g., hexyl vs. octyl) and evaluate extraction efficiency for lanthanides or transition metals (e.g., Cu²⁺, Fe³⁺) using solvent extraction trials. Characterize metal-phosphonate complexes via X-ray crystallography or extended X-ray absorption fine structure (EXAFS) spectroscopy. Correlate chain length with steric hindrance effects on binding kinetics .

Q. What strategies resolve contradictions in reported toxicity data for phosphonate derivatives?

- Methodological Answer : Conduct comparative toxicity assays (e.g., Daphnia magna acute toxicity, Ames mutagenicity) under standardized OECD guidelines. Address discrepancies by controlling for variables like esterification degree (mono vs. di) and purity. Extrapolate from structurally similar compounds (e.g., bis(2-ethylhexyl) phthalate) while accounting for differences in metabolic pathways .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of phosphorus centers .

- Environmental Modeling : Incorporate solubility data (floats on water, as noted in ) to refine transport models.

- Toxicity Studies : Use zebrafish embryos for high-throughput screening of developmental effects due to their sensitivity to organophosphorus compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.